molecular formula C5H12O5Si B14386818 {3-[(Oxiran-2-yl)oxy]propyl}silanetriol CAS No. 90052-36-1

{3-[(Oxiran-2-yl)oxy]propyl}silanetriol

Cat. No.: B14386818
CAS No.: 90052-36-1
M. Wt: 180.23 g/mol
InChI Key: YDLMFYYPUHTGBI-UHFFFAOYSA-N
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Description

{3-[(Oxiran-2-yl)oxy]propyl}silanetriol is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its reactivity and versatility. The compound contains an oxirane ring, which is a three-membered cyclic ether, and a silanetriol group, which includes silicon bonded to three hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Oxiran-2-yl)oxy]propyl}silanetriol typically involves the reaction of an epoxide with a silane compound. One common method is the reaction of glycidol with a silane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

{3-[(Oxiran-2-yl)oxy]propyl}silanetriol undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction reactions can convert the oxirane ring into an alcohol group.

    Substitution: The hydroxyl groups in the silanetriol moiety can participate in substitution reactions, forming new bonds with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

{3-[(Oxiran-2-yl)oxy]propyl}silanetriol has a wide range of applications in scientific research:

    Chemistry: It is used as a coupling agent and adhesion promoter in the synthesis of advanced materials.

    Biology: The compound is employed in the preparation of biofunctionalized surfaces for protein immobilization and cell culture studies.

    Medicine: It is utilized in the development of drug delivery systems and biomedical coatings.

    Industry: The compound finds applications in the production of epoxy resins, adhesives, and sealants due to its excellent bonding properties.

Mechanism of Action

The mechanism of action of {3-[(Oxiran-2-yl)oxy]propyl}silanetriol involves its ability to form strong covalent bonds with various substrates. The oxirane ring can react with nucleophiles, leading to the formation of stable linkages. The silanetriol group can form hydrogen bonds and coordinate with metal ions, enhancing the compound’s reactivity and functionality.

Comparison with Similar Compounds

Similar Compounds

  • Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane
  • (3-Glycidoxypropyl)trimethoxysilane

Uniqueness

{3-[(Oxiran-2-yl)oxy]propyl}silanetriol is unique due to its combination of an oxirane ring and a silanetriol group. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

CAS No.

90052-36-1

Molecular Formula

C5H12O5Si

Molecular Weight

180.23 g/mol

IUPAC Name

trihydroxy-[3-(oxiran-2-yloxy)propyl]silane

InChI

InChI=1S/C5H12O5Si/c6-11(7,8)3-1-2-9-5-4-10-5/h5-8H,1-4H2

InChI Key

YDLMFYYPUHTGBI-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)OCCC[Si](O)(O)O

Origin of Product

United States

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